N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Description
N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core substituted with a 2-methylphenyl group at position 7 and a 4-oxo-3,4-dihydro moiety. This compound belongs to a class of heterocyclic molecules studied for their biological activities, particularly in targeting enzymes or receptors involved in inflammatory or oncological pathways.
Properties
IUPAC Name |
N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2S/c1-16-9-11-19(12-10-16)27-24(31)18-7-5-13-30(14-18)26-28-22-21(15-33-23(22)25(32)29-26)20-8-4-3-6-17(20)2/h3-4,6,8,15-16,18-19H,5,7,9-14H2,1-2H3,(H,27,31)(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZWFTXZCHEGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is JAK1 (Janus kinase 1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation.
Mode of Action
This compound acts as a JAK1 selective inhibitor . It binds to JAK1 and inhibits its activity, thereby preventing the phosphorylation and activation of STAT proteins, which are downstream targets in the JAK-STAT pathway. This results in the modulation of gene expression and a decrease in the proliferation of cells that are dependent on this pathway for growth and survival.
Biochemical Pathways
The compound’s action primarily affects the JAK-STAT signaling pathway . By inhibiting JAK1, it disrupts the activation of STAT proteins, preventing them from translocating to the nucleus and modulating gene expression. This can lead to effects such as reduced inflammation and proliferation in certain cell types.
Pharmacokinetics
The compound was optimized through in vitro adme (absorption, distribution, metabolism, and excretion) tests. These tests typically evaluate factors such as the compound’s solubility, stability, permeability, and its potential for metabolic interactions, which can provide insights into its bioavailability and potential for drug-drug interactions.
Biological Activity
N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's molecular structure, biological effects, and relevant research findings.
Molecular Structure
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 464.6 g/mol |
| CAS Number | 1242886-47-0 |
The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, including antitumor and antibacterial properties.
Antitumor Activity
Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit promising antitumor effects. A study focusing on derivatives of this scaffold demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
- Case Study Example : A derivative of thieno[3,2-d]pyrimidine was shown to inhibit the growth of breast cancer cells with an IC value in the low micromolar range. This suggests that modifications to the piperidine and carboxamide groups can enhance activity against specific cancer types.
Antibacterial Activity
The compound's potential as an antibacterial agent has also been explored. Similar thienopyrimidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : A related study reported that certain thienopyrimidine derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin. This highlights their potential as alternative therapeutic agents in treating bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of specific substituents on the piperidine ring significantly influences the compound's potency.
- Heterocyclic Influence : The thieno[3,2-d]pyrimidine moiety contributes to enhanced bioactivity due to its ability to interact with various biological targets.
Computational Studies
In silico studies have been employed to predict the pharmacokinetic properties and bioactivity of this compound. Tools such as SwissADME and SuperPred have been utilized to model interactions with biological targets and predict metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with pyrimidine and pyridine derivatives synthesized in recent studies. Below is a detailed comparison based on core structure, substituents, and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure: The target compound’s thienopyrimidinone core distinguishes it from tetrahydropyrimidine or dihydropyridine derivatives in the literature. The fused thiophene ring may enhance π-stacking interactions compared to simpler pyrimidines .
Substituent Effects: The 4-methylcyclohexyl group introduces significant steric hindrance, likely reducing solubility but improving metabolic stability compared to analogs with nitro- or fluorophenyl groups (e.g., N-(4-nitrophenyl) derivatives) . The 2-methylphenyl substituent at position 7 may enhance lipophilicity relative to indolyl or quinolinyl groups in other compounds.
Spectroscopic Data: The IR carbonyl stretch (~1700 cm⁻¹) aligns with 4-oxo-thienopyrimidinone systems, comparable to dihydropyridine C=O stretches (~1720 cm⁻¹) observed in related compounds . Absence of thioxo (C=S) or cyano groups differentiates it from analogs with distinct electronic profiles.
Q & A
Q. Table 1. Comparison of Synthetic Routes for Thieno[3,2-d]pyrimidin-4-one Derivatives
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Cyclization (AcOH) | 65–75 | >95 | Scalability | |
| Microwave-assisted | 85–90 | >98 | Reduced reaction time (30 min) | |
| Flow chemistry | 78 | 97 | Continuous processing |
Q. Table 2. Common Degradation Pathways and Mitigation Strategies
| Pathway | Conditions | Mitigation |
|---|---|---|
| Oxidation (S in core) | Light, O2 | Store under argon, use antioxidants |
| Hydrolysis (amide bond) | High pH (>9) | Buffer at pH 6–8 during assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
